4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline
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Description
The compound “4-(Azepan-1-yl)benzaldehyde” has a molecular formula of C13H17NO and a molecular weight of 203.28 . Another related compound, “4-(azepan-1-yl)butanoic acid”, has a molecular formula of C10H19NO2 .
Molecular Structure Analysis
The molecular structure of “4-(Azepan-1-yl)benzaldehyde” consists of a benzaldehyde group attached to an azepan ring . The structure of “4-(azepan-1-yl)butanoic acid” consists of a butanoic acid group attached to an azepan ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, “4-(Azepan-1-yl)benzaldehyde” has a molecular weight of 203.28 , while “4-(azepan-1-yl)butanoic acid” has a molecular weight of 185.26 .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of benzoazepinoisoquinolinones, which are related to the compound , involves ring-closing metathesis (RCM) of 3-arylisoquinolines. These compounds displayed potent cytotoxicity, although their effects were not directly related to topoisomerase I inhibition, suggesting a non-planar conformation that might prevent DNA intercalation (Van et al., 2011).
Pharmaceutical Applications
- Novel cycloalkylamino-1-carbonylbenzenesulfonamides, which share structural similarities with the queried compound, were synthesized for their inhibitory activity against human carbonic anhydrase II and VII. These findings highlight the potential of such structures in designing new isoform-selective inhibitors for therapeutic applications (Buemi et al., 2019).
Mechanistic Insights and Biological Activities
- Research into azepane derivatives as PKB inhibitors provides valuable insights into the structural optimization and biological activities of such compounds. These studies emphasize the importance of molecular modeling and crystallography in understanding the interaction between these molecules and biological targets (Breitenlechner et al., 2004).
Potential for Antiparasitic Activity
- A study on the synthesis and structural characterization of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed some compounds with activity against Trypanosoma cruzi and Plasmodium falciparum. This suggests that compounds with a similar structure might also hold potential for antiparasitic drug development (Pagliero et al., 2010).
Properties
IUPAC Name |
4-(azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-17-11-12-20-19(15-17)22(24-13-7-2-3-8-14-24)21(16-23-20)27(25,26)18-9-5-4-6-10-18/h4-6,9-12,15-16H,2-3,7-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJNROKWPRXGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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